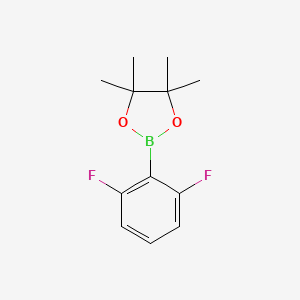

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BF2O2 and its molecular weight is 240.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 863868-37-5) is a boron-containing compound with potential biological activities. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₅BF₂O₂

- Molecular Weight : 240.05 g/mol

- Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C to maintain stability .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies on related dioxaborolane derivatives have shown efficacy against various cancer types including breast and lung cancers . The mechanism often involves the inhibition of key signaling pathways involved in tumor growth.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit MAP kinases which play a crucial role in cell signaling and proliferation .

- Induction of Apoptosis : There is evidence suggesting that these compounds can induce programmed cell death in cancer cells by modulating apoptotic pathways.

Case Studies

Several studies have explored the biological effects of dioxaborolanes:

-

Study on Antitumor Activity :

- Objective : To evaluate the anticancer effects of dioxaborolane derivatives.

- Findings : The study demonstrated significant reduction in tumor size in animal models treated with dioxaborolanes. Mechanistic studies revealed that these compounds led to apoptosis in cancer cells through the activation of caspase pathways .

- Synergistic Effects with Chemotherapeutics :

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Target Cancer Type | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | Breast Cancer | Inhibition of MAP Kinases |

| Similar Dioxaborolane Derivatives | Anticancer | Lung Cancer | Induction of Apoptosis |

| Dioxaborolanes Combined with Chemotherapy | Synergistic Effect | Various | Enhanced Efficacy |

Applications De Recherche Scientifique

Organic Synthesis

2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used as a boron reagent in organic synthesis. Its applications include:

- Cross-Coupling Reactions : The compound is utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds and pharmaceuticals.

- Functionalization of Aromatic Compounds : It serves as a reagent for the selective functionalization of aromatic rings, allowing for the introduction of various substituents.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modulate biological targets. Notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. Studies have demonstrated its effectiveness against breast and prostate cancer cells.

- Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, making it a candidate for further investigation in antiviral drug development.

Material Science

In material science, this dioxaborolane compound is explored for its role in developing new materials:

- Polymer Chemistry : It is used as a building block for synthesizing boron-containing polymers with enhanced thermal and mechanical properties.

- Optoelectronic Devices : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of derivatives of this compound. The results indicated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Cross-Coupling Reactions

Research documented in Organic Letters demonstrated the efficiency of using this dioxaborolane in Suzuki-Miyaura cross-coupling reactions. The reaction conditions were optimized to achieve high yields (up to 95%) of biaryl products under mild conditions. This study emphasizes the utility of the compound as a versatile reagent in organic synthesis.

Data Tables

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key boronic ester precursor in palladium-catalyzed Suzuki-Miyaura couplings. The reaction typically involves aryl halides or triflates under basic conditions:

| Substrate | Catalyst System | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Bromophenyl MIDA ester | Pd(dppf)Cl₂·DCM (4 mol%) | K₃PO₄ | THF/H₂O | 82–89 | |

| 3-Bromo-5-(CF₃)phenyl | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 75 |

Reaction mechanisms involve:

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetalation : Boron transfers from the dioxaborolane to Pd via base-assisted B–O cleavage .

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰.

Fluorine substituents enhance electrophilicity at the boron center, accelerating transmetalation . Steric effects from the tetramethyl dioxaborolane ring improve stability but may reduce reactivity with bulky coupling partners.

Functional Group Transformations

The compound participates in selective functionalization reactions:

Protodeboronation :

Under acidic conditions (e.g., HCl/THF), the boron group is replaced by hydrogen, yielding 2,6-difluorobenzene derivatives .

Oxidation :

Treatment with H₂O₂ in basic media converts the borolane to a phenol derivative :

Comparative Reactivity with Structural Analogues

The difluorophenyl group confers distinct electronic and steric properties compared to other dioxaborolanes:

The meta -fluorine atoms increase boron’s Lewis acidity, improving transmetalation rates but reducing solubility in polar solvents .

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHKLRLGCVHQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660307 | |

| Record name | 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-37-5 | |

| Record name | 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorobenzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.